molecular formula C17H24N4O2 B6769618 N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide

N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6769618
M. Wt: 316.4 g/mol
InChI Key: LLOSZAXNLRPBFE-UHFFFAOYSA-N
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Description

N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide is an intricate organic compound, primarily distinguished by its unique structure and functional groups. This molecule consists of a pyrazole ring, an azetidine ring, and cyclopropane groups, making it a compound of significant interest in synthetic organic chemistry and medicinal research.

Properties

IUPAC Name

N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-10-7-15(19-21(10)11(2)12-3-4-12)17(23)20-8-14(9-20)18-16(22)13-5-6-13/h7,11-14H,3-6,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSZAXNLRPBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)C(=O)N3CC(C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide, the following steps are typically involved:

  • Formation of the Pyrazole Ring

    • Starting Material: : 1-(1-cyclopropylethyl)-5-methylpyrazole

    • Reaction Conditions: : Pyrazole synthesis generally involves the condensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopropyl and methyl substituents are introduced via alkylation reactions.

  • Incorporation of the Azetidine Ring

    • Intermediate Formation: : Azetidine rings are usually formed through cyclization reactions of suitable precursors.

    • Reaction Conditions: : This process might include nucleophilic substitution reactions followed by cyclization under basic conditions.

  • Attachment of Cyclopropanecarboxamide

    • Intermediate Formation: : The cyclopropanecarboxamide group is introduced through amide coupling reactions.

    • Reaction Conditions: : Coupling reagents like EDC or HATU are used under mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Scaling up the synthesis for industrial production requires robust and cost-effective methodologies. Optimized routes often involve:

  • Continuous Flow Chemistry: : Enhances reaction efficiency and control.

  • Catalysis: : Employs transition metal catalysts to increase yield and selectivity.

  • Process Optimization: : Reduces solvent usage and minimizes hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative transformations, such as with permanganates or peroxides, can modify the functional groups in the pyrazole or azetidine rings.

  • Reduction: : Reductive reactions involving hydride sources can lead to the reduction of carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions are pivotal for introducing various substituents at specific sites.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2

  • Reducing Agents: : LiAlH4, NaBH4

  • Solvents: : Dichloromethane, THF, ethanol

  • Catalysts: : Palladium on carbon (Pd/C), rhodium catalysts

Major Products

  • Oxidation Products: : Carboxylic acids, ketones, and aldehydes

  • Reduction Products: : Alcohols, amines

  • Substitution Products: : Halogenated compounds, alkylated derivatives

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide serves as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Used in the development of new catalytic systems due to its unique structure.

Biology

  • Biological Probes: : Employed as a tool in studying enzyme mechanisms and protein-ligand interactions.

Medicine

  • Drug Design: : Structural analogs of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry

  • Materials Science: : Incorporated in the development of new materials with specific physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The biological activity of N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide is often mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, thereby modulating biochemical pathways. Its mechanism of action involves binding to the active site of enzymes or the receptor domains, leading to conformational changes and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]formamide

  • N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]benzamide

  • N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]butanamide

Uniqueness

The uniqueness of N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide lies in its dual cyclopropane groups, which impart distinct steric and electronic properties. These features make it a valuable scaffold in the design of new compounds with enhanced biological activities or improved physical properties.

This compound represents a fascinating compound with a wide array of potential applications in scientific research and industry. Its complex structure and unique properties continue to attract the interest of researchers and industrial chemists alike.

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